molecular formula C11H14N2O2 B13178683 2-Cyclopropyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid

2-Cyclopropyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13178683
M. Wt: 206.24 g/mol
InChI Key: PAWZWVOJNQGIKZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol . This compound is a pyrimidine derivative, which is a class of organic compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with an isopropyl-substituted pyrimidine derivative, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and carboxylation processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects . The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-(methyl)pyrimidine-5-carboxylic acid
  • 2-Cyclopropyl-4-(ethyl)pyrimidine-5-carboxylic acid
  • 2-Cyclopropyl-4-(butyl)pyrimidine-5-carboxylic acid

Uniqueness

2-Cyclopropyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and isopropyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-cyclopropyl-4-propan-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-6(2)9-8(11(14)15)5-12-10(13-9)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

PAWZWVOJNQGIKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)C2CC2

Origin of Product

United States

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